5-Bromo-2-chloro-4-isopropylpyrimidine
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Overview
Description
5-Bromo-2-chloro-4-isopropylpyrimidine: is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-isopropylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 2-chloro-4-isopropylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation, purification, and crystallization steps to obtain the desired compound with high purity. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-4-isopropylpyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include substituted pyrimidines with various functional groups.
Coupling Products: Products include biaryl compounds or other complex organic molecules formed through carbon-carbon bond formation.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-isopropylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: This compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties. It serves as a building block for the synthesis of pharmaceutical compounds that target specific biological pathways .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-isopropylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific biological context .
Comparison with Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution pattern.
5-Bromo-4-isopropylpyrimidine: Lacks the chlorine substituent, which may affect its reactivity and applications.
Uniqueness: 5-Bromo-2-chloro-4-isopropylpyrimidine is unique due to the presence of both bromine and chlorine substituents, which provide distinct reactivity patterns. This dual halogenation allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-chloro-4-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-4(2)6-5(8)3-10-7(9)11-6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKPOOHUYQFTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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